6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
Description
6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid is a quinoline derivative featuring a bromine atom at position 6, a trans-4-methylstyryl (ethenylphenyl) group at position 2, and a carboxylic acid moiety at position 4. Its structure (Figure 1) combines aromatic, olefinic, and acidic functionalities, making it a versatile scaffold for pharmaceutical and materials science applications. The carboxylic acid group allows for salt formation or further derivatization (e.g., esterification, amidation) .
Quinoline core formation: Pfitzinger or Doebner reactions using substituted isatins or aldehydes .
Functionalization: Microwave-assisted coupling for bromine introduction and Heck reactions for styryl group addition .
Carboxylic acid retention: Hydrolysis of ester intermediates under acidic/basic conditions .
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-12-2-4-13(5-3-12)6-8-15-11-17(19(22)23)16-10-14(20)7-9-18(16)21-15/h2-11H,1H3,(H,22,23)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCAOBVTHNZCDA-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS Number: 926193-86-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant data, case studies, and research findings.
Molecular Information:
- Molecular Formula: C₁₉H₁₄BrN₁O₂
- Molecular Weight: 368.2 g/mol
- CAS Number: 926193-86-4
Structure
The structure of this compound features a quinoline core substituted with a bromo group and a vinyl phenyl moiety. This structural configuration is crucial for its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
The compound exhibits varying degrees of antibacterial activity as indicated by MIC values against different strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 150 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity in vitro.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated an IC₅₀ value of approximately 10 µM, demonstrating significant growth inhibition .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, mediated through the activation of p53 pathways. This mechanism is critical for its anticancer efficacy .
Additional Biological Activities
Research has also explored other potential biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, although further research is needed to confirm these findings.
- Antioxidant Activity : Some derivatives of quinoline compounds have demonstrated antioxidant effects, which could contribute to their overall therapeutic potential .
Scientific Research Applications
Biological Activities
Research indicates that 6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid exhibits various biological activities:
- Antimicrobial Activity : Studies show that derivatives of this compound can effectively inhibit the growth of several microbial strains. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.
-
Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- Mechanism of Action : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins. This dual action enhances its potential as a therapeutic agent .
- Anticancer Research : In vitro studies have shown that derivatives of this compound can significantly reduce tumor growth in specific cancer models without notable toxicity to major organs. This highlights its potential for further development as a therapeutic agent.
- Antimicrobial Studies : A series of experiments demonstrated that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Position 2 Modifications: Styryl vs. Aryl: The ethenyl group in the target compound extends conjugation, increasing UV absorbance and rigidity compared to phenyl or heterocyclic substituents (e.g., furan in compound 33) .
- Halogenation : Bromine at C6 is conserved in most analogs, but additional halogens (e.g., 4-Br in ) increase molecular weight and polar surface area, affecting permeability.
- C4 Functionalization : Carboxylic acids (logP ~2–3) exhibit higher solubility in polar solvents than esters (logP ~4–5) , while amides (e.g., ) balance solubility and membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
